molecular formula C10H14F3NO3 B13493968 4-Ethyl-1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid

4-Ethyl-1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid

Cat. No.: B13493968
M. Wt: 253.22 g/mol
InChI Key: OWDJCXTVAXQTTI-UHFFFAOYSA-N
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Description

4-Ethyl-1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with an ethyl group, a trifluoroacetyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides under basic conditions.

    Addition of the Trifluoroacetyl Group: The trifluoroacetyl group can be introduced through acylation reactions using trifluoroacetic anhydride or trifluoroacetyl chloride.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods may include continuous flow processes, use of catalysts to enhance reaction efficiency, and implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the trifluoroacetyl group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen or the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

4-Ethyl-1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Ethyl-1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. The piperidine ring can interact with various receptors or enzymes, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid is unique due to the combination of its ethyl, trifluoroacetyl, and carboxylic acid groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications and interactions, making it valuable in diverse research fields.

Biological Activity

4-Ethyl-1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid is a synthetic organic compound classified as a piperidine derivative. Its structure consists of a piperidine ring substituted with an ethyl group, a trifluoroacetyl group, and a carboxylic acid group. The molecular formula of this compound is C10H14F3NO3, with a molecular weight of 253.22 g/mol. The unique combination of functional groups contributes to its distinct chemical reactivity and potential applications in medicinal chemistry and materials science.

The mechanism of action of this compound primarily involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group enhances the compound's electrophilic character, enabling it to engage in various biological pathways. It acts as a ligand in biochemical assays, showing potential for modulating enzyme activities or receptor interactions .

Interaction Studies

Research indicates that this compound exhibits significant biological activity through its binding affinity to various biological targets. The trifluoroacetyl moiety allows for complex formation with nucleophiles, which may lead to modulation of critical biological functions .

Therapeutic Potential

Preliminary studies suggest that this compound may have therapeutic properties. It has been explored as a precursor in the synthesis of pharmaceutical compounds and as a potential candidate for drug development due to its unique structural features .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structure Features Unique Characteristics
Isonipecotic AcidPiperidine derivative with a carboxylic acid groupKnown GABA receptor agonist
1-Trifluoroacetyl PiperidinePiperidine ring with trifluoroacetyl groupUsed in synthesizing various chemical probes
Ethyl 4-phenyl-1-(2,2,2-trifluoroethyl)piperidine-4-carboxylateSimilar piperidine structure with phenyl substitutionExplored for different biological activities

The distinct combination of ethyl, trifluoroacetyl, and carboxylic acid groups in this compound sets it apart from other compounds in terms of its chemical reactivity and potential applications .

Research Findings and Case Studies

Several studies have investigated the biological properties and potential applications of this compound:

  • Binding Affinity Studies : Research has shown that the compound exhibits high binding affinity to certain receptors involved in metabolic pathways. This binding capability suggests its potential role as a therapeutic agent targeting metabolic disorders .
  • Enzyme Modulation : In vitro assays demonstrated that this compound can modulate the activity of specific enzymes. This modulation indicates its potential use in drug formulation aimed at diseases influenced by these enzymes .
  • Pharmacokinetic Properties : Further investigations into the pharmacokinetic profile revealed that the compound possesses favorable solubility characteristics that could enhance its bioavailability when developed into pharmaceutical formulations .

Properties

Molecular Formula

C10H14F3NO3

Molecular Weight

253.22 g/mol

IUPAC Name

4-ethyl-1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid

InChI

InChI=1S/C10H14F3NO3/c1-2-9(8(16)17)3-5-14(6-4-9)7(15)10(11,12)13/h2-6H2,1H3,(H,16,17)

InChI Key

OWDJCXTVAXQTTI-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCN(CC1)C(=O)C(F)(F)F)C(=O)O

Origin of Product

United States

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